BMS 345541 (trifluoroacetate salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BMS 345541 is a cell permeable inhibitor of the IκB kinases IKKα and IKKβ (IC50s = 4 and 0.3 µM). It is without effect against a panel of other serine/threonine and tyrosine kinases at 100 µM. BMS 345541 inhibits signaling through nuclear factor-κB (NF-κB) both in cells and in vivo, showing excellent pharmacokinetics in mice. It blocks joint inflammation and damage in collagen-induced arthritis in mice and induces apoptosis in melanoma cells both in vitro and in vivo. BMS 345541 is used to explore novel roles for IKK phosphorylation and NF-κB signaling.

Scientific Research Applications

Preparation of Fluorinated Organic Molecules

BMS 345541 trifluoroacetate salt plays a role in the preparation of fluorinated organic molecules. Amidinate salt of hexafluoroacetone hydrate, an air-stable salt related to trifluoroacetate, demonstrates utility in nucleophilic trifluoromethylation reactions following the base-promoted release of trifluoroacetate. This reagent is notable for its solubility in polar organic solvents and its ability to produce fluoroform upon the release of trifluoroacetate, facilitating the synthesis of trifluoromethylated products with high efficiency (Riofski, Hart, & Colby, 2013).

Environmental Impact and Breakdown Products

Trifluoroacetic acid (TFA), a breakdown product of hydrochlorofluorocarbons and hydrofluorocarbons, is both naturally and synthetically produced. TFA salts, including those similar to BMS 345541 trifluoroacetate salt, are environmentally stable, accumulating in terminal sinks like oceans. The environmental lifetime of these salts and their potential as breakdown products of a large number of chemicals, including pharmaceuticals and polymers, is a focus of ongoing research (Solomon et al., 2016).

Synthesis of Indolizine Derivatives

In the realm of organic chemistry, trifluoroacetic acid (TFA)-mediated cascade reactions, such as oxidation/1,3-dipolar cycloaddition of stabilized pyridinium salts, have been developed. These reactions, involving BMS 345541 trifluoroacetate salt or similar compounds, enable the efficient synthesis of various indolizine derivatives, showcasing the salt's utility in facilitating complex organic transformations (Shu et al., 2019).

Material Synthesis and Phase Transitions

BMS 345541 trifluoroacetate salt and related compounds have applications in material science, particularly in the synthesis and analysis of new hybrid materials. For example, the synthesis of 2-amino-4-methyl-3-nitropyridinium trifluoroacetate and its characterization, including its phase transition behaviors, is an area of interest. Such research provides insights into the intermolecular interactions and structural properties of these materials (Lorenc et al., 2010).

Ionic Liquid and Catalyst Applications

The trifluoroacetate guanidinium salt, related to BMS 345541 trifluoroacetate salt, has been utilized as a recyclable and reusable catalyst in the synthesis of formamides. This showcases the potential of trifluoroacetate salts in catalysis, particularly in solvent-free conditions at room temperature (Baghbanian & Farhang, 2013).

properties

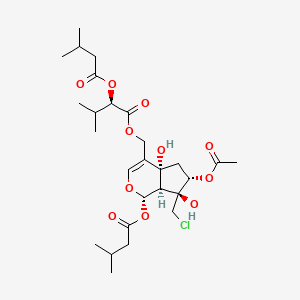

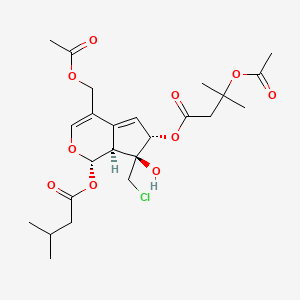

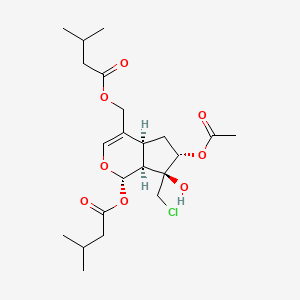

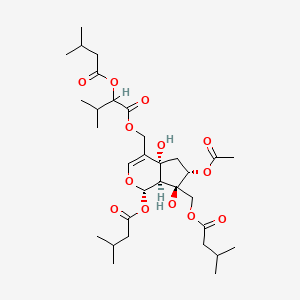

Molecular Formula |

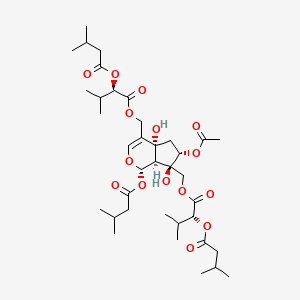

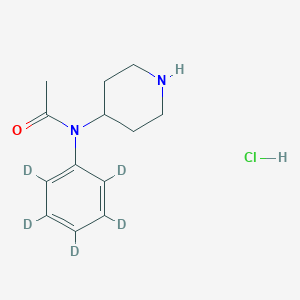

C14H17N5 · 2CF3COOH |

|---|---|

Molecular Weight |

483.4 |

InChI |

InChI=1S/C14H17N5.2C2HF3O2/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15;2*3-2(4,5)1(6)7/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18);2*(H,6,7) |

InChI Key |

OWHLFAMVTWAXBL-UHFFFAOYSA-N |

SMILES |

CC1=CN=C2N1C3=C(C=CC(C)=C3)N=C2NCCN.FC(F)(C(O)=O)F.FC(F)(C(O)=O)F |

synonyms |

IKK Inhibitor III |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.